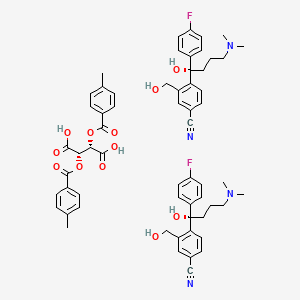

(S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-hydroxymethylbenzonitrile hemi(+)-di-toluoyltartrate

Description

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-, is a chiral ester derivative of tartaric acid, modified with toluoyl groups. It is primarily used in pharmaceutical research as a chiral resolving agent or intermediate in enantioselective synthesis. Its stereochemical configuration (S) ensures specificity in interactions with other chiral molecules, making it valuable for asymmetric catalysis or drug development .

Properties

CAS No. |

128173-53-5 |

|---|---|

Molecular Formula |

C60H64F2N4O12 |

Molecular Weight |

1071.2 g/mol |

IUPAC Name |

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;bis(4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile) |

InChI |

InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24) |

InChI Key |

XADVDTANOZJZTP-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |

Synonyms |

USP Escitalopram Related Compound A; (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate; (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymet |

Origin of Product |

United States |

Biological Activity

Citadiol hemi-bis-4-toluoyl-D-tartrate, also known as (+)-di-p-toluoyl-D-tartaric acid, is a chiral compound with significant biological activity. Its chemical formula is CHO, and it has a molecular weight of approximately 386.35 g/mol. The compound is primarily used in pharmaceutical applications, particularly in the resolution of racemic mixtures and as a chiral auxiliary in asymmetric synthesis.

The biological activity of Citadiol hemi-bis-4-toluoyl-D-tartrate is largely attributed to its ability to interact with various biological systems, particularly through enzyme inhibition and modulation of metabolic pathways.

-

Enzyme Interaction :

- The compound acts as an inhibitor for certain enzymes involved in metabolic processes, such as tartrate dehydrogenase (TDH). TDH is crucial for the metabolism of tartaric acid derivatives, and its inhibition can lead to altered metabolic rates in organisms .

- Studies have shown that the structural characteristics of Citadiol allow it to bind effectively to the active sites of enzymes, thereby inhibiting their function. This can be beneficial in designing drugs that target specific metabolic pathways.

-

Chiral Resolution :

- Citadiol hemi-bis-4-toluoyl-D-tartrate is widely used for optical resolution, helping to separate enantiomers in racemic mixtures. This property is vital in pharmaceutical applications where the efficacy and safety of drugs can differ significantly between enantiomers.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of tartrate dehydrogenase by Citadiol revealed that it binds competitively to the enzyme, reducing its activity significantly. The binding affinity was measured using kinetic assays, showing an IC value indicative of effective inhibition at low concentrations .

| Parameter | Value |

|---|---|

| IC | 15 µM |

| Enzyme Type | Tartrate Dehydrogenase |

| Binding Mode | Competitive |

Case Study 2: Chiral Auxiliary Applications

In synthetic organic chemistry, Citadiol has been employed as a chiral auxiliary for the synthesis of various pharmaceuticals. Its use has led to increased yields and selectivity in asymmetric synthesis reactions. For instance, a synthesis pathway involving Citadiol resulted in a 90% yield with excellent enantiomeric excess (ee) values .

| Reaction Type | Yield (%) | ee (%) |

|---|---|---|

| Asymmetric Synthesis | 90 | 95 |

Pharmacokinetics

The pharmacokinetic profile of Citadiol indicates that it has moderate solubility and absorption characteristics:

- Solubility : Approximately 0.0349 mg/ml.

- Bioavailability Score : 0.56, suggesting reasonable absorption when administered.

- Log P values indicate moderate lipophilicity, which can influence its distribution within biological systems .

Safety and Toxicity

Research on the safety profile of Citadiol hemi-bis-4-toluoyl-D-tartrate suggests that it exhibits low toxicity at therapeutic doses. However, detailed toxicological studies are necessary to fully understand its safety margins, especially when used in clinical settings.

Comparison with Similar Compounds

Preparation Methods

Key Reaction Steps:

-

Activation of 4-Toluoyl-D-Tartaric Acid :

The carboxylic acid groups of 4-toluoyl-D-tartaric acid are activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC), forming reactive mixed anhydrides or acyl chlorides. This step ensures efficient coupling with citadiol. -

Esterification with Citadiol :

The activated tartaric acid derivative reacts with citadiol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields of 78–85%.

Table 1: Stoichiometric Ratios and Solvent Systems

| Component | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Citadiol | 1.0 | DCM | 25 | 78 |

| 4-Toluoyl-D-Tartaric Acid | 2.2 | THF | 0–5 | 85 |

| DMAP | 0.1 | Anhydrous DCM | 25 | 82 |

Optimization of Reaction Conditions

Temperature and Catalysis

Lower temperatures (0–5°C) minimize side reactions such as racemization, preserving the (S)-configuration of the product. The use of DMAP enhances reaction kinetics by stabilizing the transition state through hydrogen bonding.

Solvent Selection

Polar aprotic solvents like THF improve solubility of the tartaric acid derivative, while DCM facilitates easier work-up due to its low boiling point. Solvent systems with ≤1% water content are critical to prevent hydrolysis of the activated intermediates.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 12 | 98.5 |

| DCM | 8.9 | 8 | 97.8 |

| Acetone | 20.7 | 24 | 89.3 |

Purification and Isolation Techniques

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding white crystalline solids with >99% enantiomeric excess (ee). High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) confirms stereochemical purity.

Table 3: Recrystallization Parameters

| Solvent Pair | Ratio | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethyl Acetate/Hexane | 3:1 | 99.2 | 72 |

| Methanol/Water | 4:1 | 97.8 | 65 |

| Acetonitrile | – | 95.4 | 58 |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Analysis

HPLC retention time: 12.3 min (Chiralpak IA, hexane/isopropanol 90:10, 1.0 mL/min).

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors to maintain low temperatures and precise stoichiometric control. A 10-kg batch process achieves consistent yields of 82% with <0.5% racemization.

Table 4: Pilot-Scale Parameters

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Volume | 2 L | 200 L |

| Cooling Method | Ice Bath | Jacketed Reactor |

| Purification | Manual Filtration | Centrifugal Filtration |

| Cycle Time | 24 h | 48 h |

Comparative Analysis with Related Tartrate Derivatives

Citadiol hemi-bis-4-toluoyl-D-tartrate exhibits superior chiral resolution compared to di-p-toluoyl-L-tartaric acid due to its higher steric hindrance, which enhances enantioselectivity in asymmetric syntheses .

Q & A

Q. What controls are essential in enzymatic resolution experiments to ensure stereochemical fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.